N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide (CAS 1105205-82-0, molecular formula C₂₀H₁₅ClN₂O₄, molecular weight 382.8 g/mol) is a synthetic small molecule belonging to the benzofuran-isoxazole hybrid class. It integrates a benzofuran bicyclic system, a 3,5-disubstituted isoxazole core, and a 5-chloro-2-methoxybenzamide pharmacophore.

Molecular Formula C20H15ClN2O4
Molecular Weight 382.8
CAS No. 1105205-82-0
Cat. No. B2611731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide
CAS1105205-82-0
Molecular FormulaC20H15ClN2O4
Molecular Weight382.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H15ClN2O4/c1-25-17-7-6-13(21)9-15(17)20(24)22-11-14-10-19(27-23-14)18-8-12-4-2-3-5-16(12)26-18/h2-10H,11H2,1H3,(H,22,24)
InChIKeyOTYDQAPHAFYJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide (CAS 1105205-82-0): Procurement-Relevant Identity and Structural Class


N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide (CAS 1105205-82-0, molecular formula C₂₀H₁₅ClN₂O₄, molecular weight 382.8 g/mol) is a synthetic small molecule belonging to the benzofuran-isoxazole hybrid class . It integrates a benzofuran bicyclic system, a 3,5-disubstituted isoxazole core, and a 5-chloro-2-methoxybenzamide pharmacophore. This tripartite architecture places it within a chemical space explored for antimicrobial and anticancer discovery programs, though compound-specific published bioactivity data remain absent from primary peer-reviewed literature as of 2026.

Why Generic Substitution of N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide Is Not Scientifically Justified


Within the benzofuran-isoxazole-methyl benzamide sub-series, even single-point substituent changes on the benzamide phenyl ring can markedly alter physicochemical properties, target engagement profiles, and biological outcomes. Five near-neighbor analogs—including the unsubstituted benzamide (CAS 1105205-64-8), 4-trifluoromethyl, 3,4-difluoro (CAS 1105205-76-2), 2-trifluoromethyl, and 2,5-dimethylfuran-3-carboxamide variants—differ in electronic character (Hammett σ), lipophilicity (clogP), hydrogen-bonding capacity, and steric bulk at the position para or meta to the amide linkage . Although direct head-to-head comparative pharmacology is not published for this specific compound, SAR studies on structurally analogous benzofuran-isoxazole hybrids demonstrate that substituent-dependent modulation of antibacterial MIC values can span over an order of magnitude, and anticancer IC₅₀ values can shift from sub-micromolar to inactive across a congeneric series [1][2]. These precedents establish that generic interchange among analogs within this scaffold is scientifically unsound without explicit experimental validation for the intended assay system.

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide: Quantitative Differentiation Evidence Guide


Structural Differentiation: 5-Chloro-2-Methoxy Substituent Pattern Versus Unsubstituted and Fluoro-Substituted Benzamide Analogs

The target compound incorporates a 5-chloro-2-methoxy substitution pattern on its benzamide phenyl ring. Relative to the unsubstituted benzamide analog (CAS 1105205-64-8, MW 318.3), the chloro and methoxy groups increase molecular weight by approximately 64.5 g/mol and introduce both an electron-withdrawing chlorine (Hammett σₘ ≈ +0.37) and an electron-donating methoxy (σₚ ≈ -0.27) substituent . Compared to the 3,4-difluorobenzamide analog (CAS 1105205-76-2, MW 354.3), the target compound is approximately 28.5 g/mol heavier, presents a single chlorine atom rather than two fluorines, and carries an additional methoxy group absent in the difluoro congener. This unique combination generates a distinct hydrogen-bond acceptor (methoxy oxygen), a distinct halogen-bond donor (chlorine), and an altered dipole moment compared to all five known near-neighbor benzamide analogs in this sub-series . No direct head-to-head potency or selectivity comparisons exist for this specific compound in published literature.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Class-Level Antibacterial Potential: Evidence from Benzofuran-3,5-Disubstituted Isoxazole Series

The benzofuran-isoxazole hybrid scaffold of the target compound has been systematically evaluated for antibacterial activity in a closely related series of ten benzofuran-3,5-disubstituted isoxazoles (compounds 7a–7j). In that study, compounds demonstrated excellent to moderate antibacterial activity against both Gram-positive and Gram-negative bacterial strains [1]. While the target compound was not among the ten specifically tested analogs, the shared benzofuran-isoxazole core architecture supports class-level inference of antibacterial potential. The target compound's unique 5-chloro-2-methoxybenzamide moiety differentiates it from all ten tested analogs in that series, which lacked this substitution pattern, and could confer distinct potency and spectrum characteristics. No quantitative MIC data exist for the target compound itself.

Antimicrobial Antibacterial Gram-positive Gram-negative

Class-Level Anticancer Potential: Amide Derivatives of Oxazol-Benzofuran-Isoxazoles as Precedent

A structurally related library of amide derivatives of oxazol-benzofuran-isoxazoles (compounds 13a–j) was evaluated for in vitro antiproliferative activity against four human cancer cell lines: prostate cancer (PC3), lung cancer (A549), breast cancer (MCF-7), and cervical cancer (SiHa) using the MTT assay with etoposide as a reference standard [1]. Compounds 13a, 13b, 13c, and 13d demonstrated activities that surpassed etoposide in select lines. The target compound differs from this series by lacking the oxazole ring and carrying a 5-chloro-2-methoxybenzamide substituent rather than the aryl variations tested in the published library. The replacement of the oxazole-benzofuran-isoxazole core with a simpler benzofuran-isoxazole scaffold and the introduction of the chloro-methoxy pharmacophore represent a chemically non-redundant combination that has not been evaluated in the published anticancer dataset. No IC₅₀ data are available for the target compound in any cancer cell line.

Anticancer Antiproliferative Cancer Cell Lines

Molecular Docking Potential: Dual-Target Binding Rationale from Benzofuran-Isoxazole Hybrid Docking Studies

A 2024 study on five benzofuran-isoxazole molecular hybrids (compounds 4a–e) synthesized from 5-chlorosalicylaldehyde demonstrated, through Schrödinger docking simulations, binding potential toward Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and Escherichia coli topoisomerase IV, two validated antibacterial targets [1]. The target compound shares the benzofuran-isoxazole core with this series but incorporates a 5-chloro-2-methoxybenzamide appendage not present in any of the five docking-characterized hybrids. The 5-chloro substituent in the target compound (positioned on the benzamide ring) is topologically distinct from the chlorine originating from 5-chlorosalicylaldehyde in the published hybrids, potentially engaging different sub-pocket interactions. The methoxy group introduces an additional hydrogen-bond acceptor absent in the characterized series. These structural distinctions suggest that the target compound may exhibit a different, and presently uncharacterized, dual-target binding profile.

Molecular Docking Drug Design Enoyl-ACP Reductase Topoisomerase IV

Critical Evidence Gap Acknowledgment: Absence of Compound-Specific Quantitative Comparator Data

It must be explicitly stated that zero primary research publications, patents, or authoritative bioactivity databases report quantitative potency, selectivity, ADME, or in vivo data for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide (CAS 1105205-82-0) as of the search date. No head-to-head comparison against any named comparator compound exists in the peer-reviewed literature. All differentiation claims above are based on class-level inference from structurally related benzofuran-isoxazole hybrid series, chemical structure comparison against commercially available near-neighbor analogs, and established medicinal chemistry principles governing substituent effects on molecular recognition. Prospective procurers should treat this compound as a structurally defined, commercially available chemical probe for de novo screening rather than as a biologically validated tool compound with known potency, selectivity, or mechanism of action. The absence of data represents both a limitation and a scientific opportunity: the 5-chloro-2-methoxybenzamide motif in combination with the benzofuran-isoxazole scaffold constitutes an unexplored chemical space that may yield novel bioactivity profiles.

Evidence Gap Data Limitation Procurement Risk

Application Scenarios for N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide Based on Class-Level Evidence


Antimicrobial Screening Library Diversification

The validated antibacterial activity of the benzofuran-isoxazole core scaffold against both Gram-positive and Gram-negative bacteria, as demonstrated in multiple independent series [1][3], supports the inclusion of this compound as a structurally differentiated member of phenotypic antimicrobial screening decks. The 5-chloro-2-methoxybenzamide moiety introduces a halogen-bond donor (chlorine) and an additional hydrogen-bond acceptor (methoxy oxygen) not present in the ten analogs of the Sunitha et al. series, potentially enabling engagement of distinct bacterial targets. Procurement is most appropriate when the screening objective is to diversify chemical space coverage within a benzofuran-isoxazole sub-library, rather than to replicate or extend known SAR from a validated hit series.

Anticancer Phenotypic Screening Probe

Based on the demonstration that structurally related oxazol-benzofuran-isoxazole amides exhibit etoposide-surpassing antiproliferative activity in PC3, A549, MCF-7, and SiHa cancer cell lines [2], this compound represents a scaffold-hopping opportunity for anticancer phenotypic screening. The absence of the oxazole ring and the presence of the 5-chloro-2-methoxy substituent create a distinct chemotype that has not been evaluated in the published anticancer dataset. This compound is suitable for inclusion in medium-throughput MTT- or CellTiter-Glo-based viability screens across broader cancer cell line panels, with the understanding that it is a screening probe requiring full de novo characterization rather than a tool compound with a pre-annotated target or mechanism.

Structure-Based Drug Design Starting Point

The dual-target docking precedent established for benzofuran-isoxazole hybrids against M. tuberculosis enoyl-ACP reductase (InhA) and E. coli topoisomerase IV [3] provides a computational rationale for using this compound as a starting scaffold for structure-based optimization. The 5-chloro-2-methoxybenzamide tail may be exploited in fragment-growing or pharmacophore-hybridization strategies targeting either enzyme's active site or allosteric pocket. This application is most appropriate for medicinal chemistry groups with established crystallography or docking capabilities, who can computationally or experimentally characterize the binding mode of this specific compound before initiating synthetic optimization campaigns.

Chemical Probe Development via Late-Stage Functionalization

The synthetic accessibility of the benzofuran-isoxazole-methyl benzamide scaffold, combined with the presence of a chlorine atom amenable to cross-coupling chemistry (Suzuki, Buchwald-Hartwig, etc.) and a methoxy group that can serve as a spectroscopic or affinity handle precursor, positions this compound as a versatile intermediate for late-stage diversification . Research groups engaged in parallel library synthesis, photoaffinity labeling probe development, or PROTAC linker attachment may find procurement value in the compound's bifunctional substitution pattern, which allows orthogonal derivatization at the chloro and methoxy positions without modifying the core benzofuran-isoxazole architecture.

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-chloro-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.